molecular formula C11H11N5OS B14943447 3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Cat. No.: B14943447
M. Wt: 261.31 g/mol
InChI Key: BDVNFFLNJWEDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenoxyethyl group and a sulfanyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids.

    Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution reaction where the phenoxyethyl group is introduced to the triazole ring.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenoxyethyl group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is being investigated for its potential therapeutic applications, such as anticancer and antifungal agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Used in the synthesis of energetic materials.

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its application in energetic materials.

Uniqueness

3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is unique due to the presence of both phenoxyethyl and sulfanyl groups, which impart distinct chemical reactivity and potential biological activities compared to other triazole derivatives.

Properties

Molecular Formula

C11H11N5OS

Molecular Weight

261.31 g/mol

IUPAC Name

3-(2-phenoxyethylsulfanyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

InChI

InChI=1S/C11H11N5OS/c1-2-4-9(5-3-1)17-6-7-18-11-15-14-10-12-8-13-16(10)11/h1-5,8H,6-7H2,(H,12,13,14)

InChI Key

BDVNFFLNJWEDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C3N2NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.